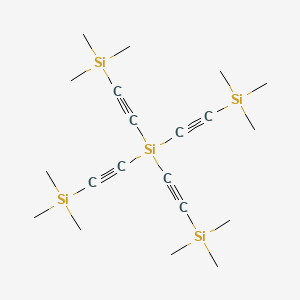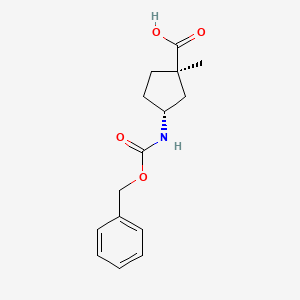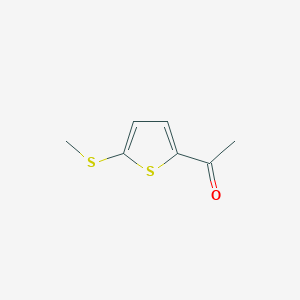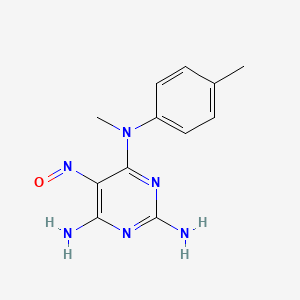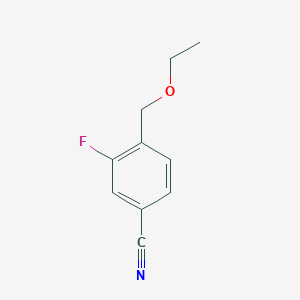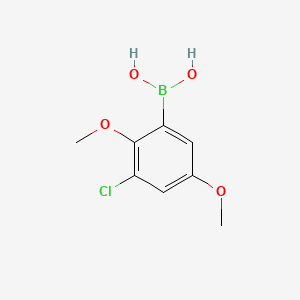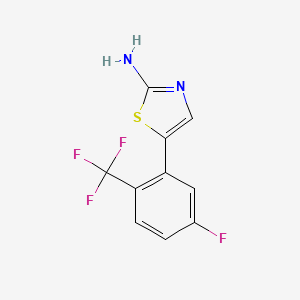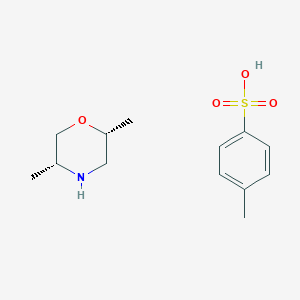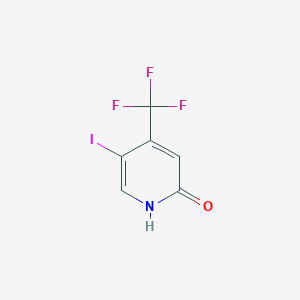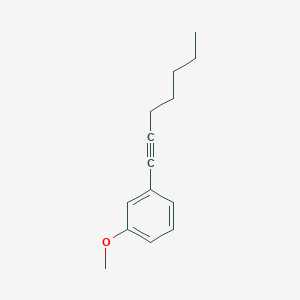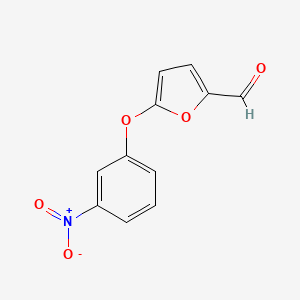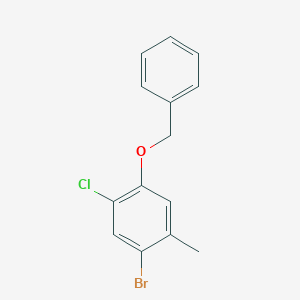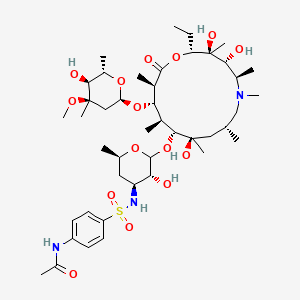
Azithromycin Impurity Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azithromycin Impurity Q is a chemical compound that is structurally related to azithromycin, a widely used macrolide antibiotic. This compound is often encountered during the synthesis and production of azithromycin and is used as a reference standard in pharmaceutical research to ensure the purity and quality of azithromycin formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azithromycin and its impurities, including Azithromycin Impurity Q, involves several steps. Azithromycin is derived from erythromycin through a series of chemical modifications. The synthetic route typically includes oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . Specific conditions such as temperature, pH, and the use of catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of azithromycin and its impurities involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for separation and purification. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Azithromycin Impurity Q undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control pH. Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Azithromycin Impurity Q is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the development and validation of analytical methods to ensure the purity and quality of azithromycin formulations.
Quality Control: Employed in quality control laboratories to monitor the presence of impurities in azithromycin products.
Method Validation: Utilized in the validation of HPLC and other chromatographic methods for the analysis of azithromycin and its related compounds.
Mécanisme D'action
azithromycin itself works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This mechanism likely influences the behavior of its impurities, including Azithromycin Impurity Q.
Comparaison Avec Des Composés Similaires
Azithromycin Impurity Q can be compared with other azithromycin impurities, such as:
Azithromycin Impurity A: 6-Demethylazithromycin.
Azithromycin Impurity F: A related compound with a similar structure.
Azithromycin Impurity J: 13-O-Decladinosylazithromycin.
These impurities share structural similarities with azithromycin but differ in specific functional groups and chemical properties. This compound is unique in its specific structural modifications and its role as a reference standard in pharmaceutical research .
Propriétés
Formule moléculaire |
C44H75N3O15S |
|---|---|
Poids moléculaire |
918.1 g/mol |
Nom IUPAC |
N-[4-[[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41?,42-,43-,44-/m1/s1 |
Clé InChI |
DBZCHNDJNSRJPU-QIAYHHAGSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


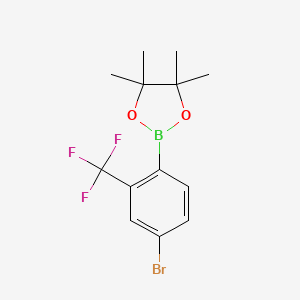
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
